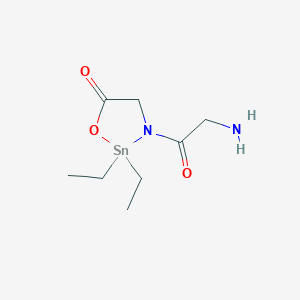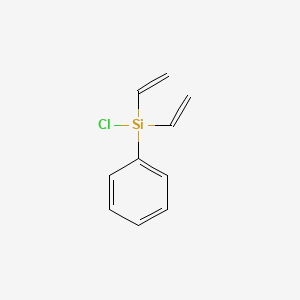
Chloro(diethenyl)phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(diethenyl)phenylsilane is an organosilicon compound that features a phenyl group, two ethylene groups, and a chlorine atom attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(diethenyl)phenylsilane can be synthesized through the reaction of phenylsilane with vinyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and control the reaction conditions. The process may include steps such as distillation and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(diethenyl)phenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines are used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Functionalized silanes with alkoxy or amino groups.
Applications De Recherche Scientifique
Chloro(diethenyl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: The compound can be used to modify surfaces for biological assays and diagnostics.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of chloro(diethenyl)phenylsilane involves its ability to form strong bonds with other elements, such as oxygen and nitrogen. This property allows it to participate in various chemical reactions, leading to the formation of stable compounds. The molecular targets and pathways involved depend on the specific application and the reactants used in the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorodimethylphenylsilane: Similar structure but with methyl groups instead of ethylene groups.
Phenylsilane: Lacks the chlorine and ethylene groups.
Dimethylphenylchlorosilane: Contains methyl groups and a chlorine atom attached to the silicon atom.
Uniqueness
Chloro(diethenyl)phenylsilane is unique due to the presence of both ethylene groups and a chlorine atom, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in materials science and organic chemistry.
Propriétés
Numéro CAS |
135191-59-2 |
|---|---|
Formule moléculaire |
C10H11ClSi |
Poids moléculaire |
194.73 g/mol |
Nom IUPAC |
chloro-bis(ethenyl)-phenylsilane |
InChI |
InChI=1S/C10H11ClSi/c1-3-12(11,4-2)10-8-6-5-7-9-10/h3-9H,1-2H2 |
Clé InChI |
BEELYNRVEUBGCS-UHFFFAOYSA-N |
SMILES canonique |
C=C[Si](C=C)(C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


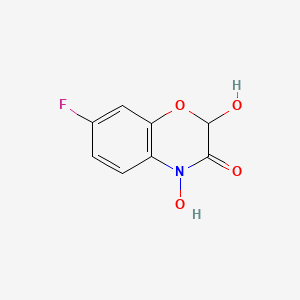
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)
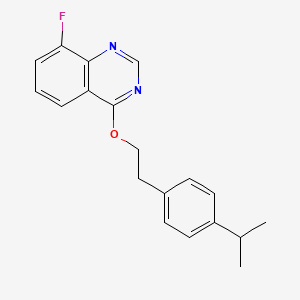
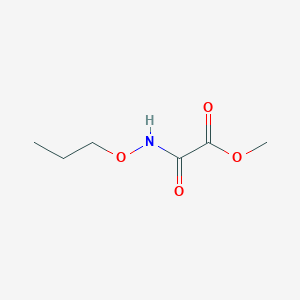
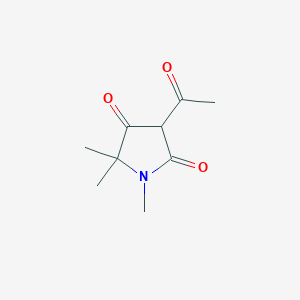
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
dimethylsilane](/img/structure/B14285437.png)
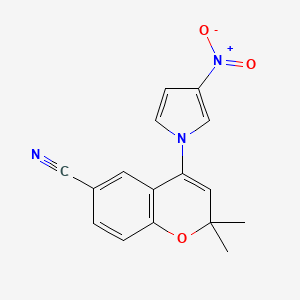
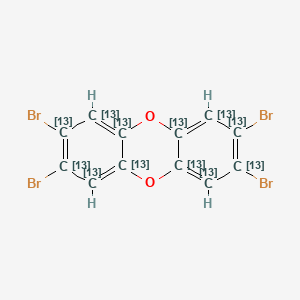
![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)
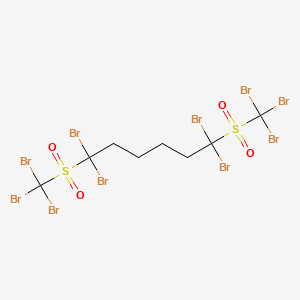
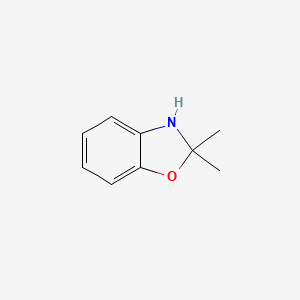
![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
